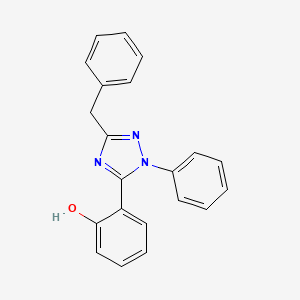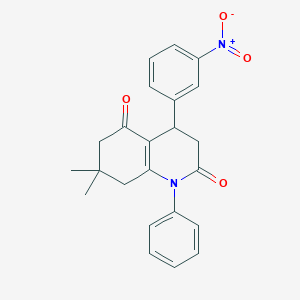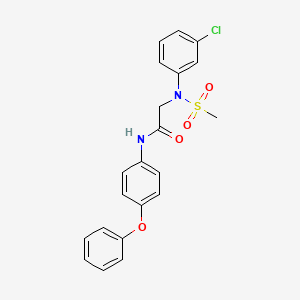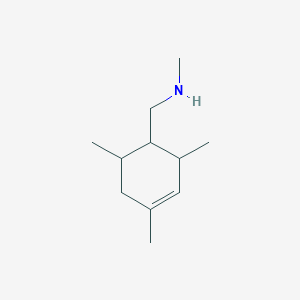![molecular formula C17H17Cl2NO2 B4922142 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide, also known as A-196, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of various proteins and enzymes in the cells. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to inhibit the activity of the dopamine transporter, which leads to an increase in dopamine levels in the brain. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which reduces inflammation in the body.
Biochemical and Physiological Effects:
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to exhibit several biochemical and physiological effects. In cancer cells, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In the brain, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to increase dopamine levels, which can improve motor function in animal models of Parkinson's disease. In animal models of autoimmune diseases, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to reduce inflammation and improve disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has several advantages for lab experiments, including its high purity and stability, as well as its potential use in various scientific research applications. However, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide also has some limitations, including its cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the study of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. One potential direction is the further investigation of its potential use in cancer therapy, including the development of more potent derivatives and the study of its mechanism of action in cancer cells. Another potential direction is the study of its potential use in the treatment of neurological disorders, including the study of its effects on dopamine levels in the brain. Additionally, the study of its potential use in the treatment of autoimmune diseases and its mechanism of action in the immune system is also an area of interest.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported to yield 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide in good purity and yield.
Applications De Recherche Scientifique
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In neurobiology, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to act as a selective inhibitor of the dopamine transporter, which is a protein that regulates dopamine levels in the brain. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to increase dopamine levels in the brain, making it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
In immunology, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to inhibit the production of pro-inflammatory cytokines, which are proteins that play a crucial role in the immune response. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential candidate for the treatment of such diseases.
Propriétés
IUPAC Name |
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-22-14-7-4-12(5-8-14)11(2)20-17(21)15-9-6-13(18)10-16(15)19/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMXDXDQJWEDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)

![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)


![4-[2-(3-chloro-4,5-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4922112.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)



![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)